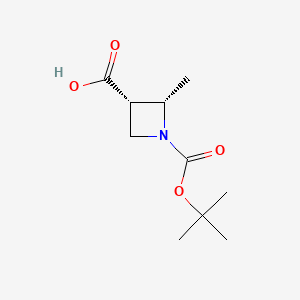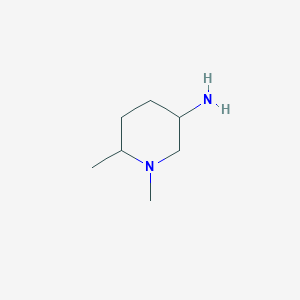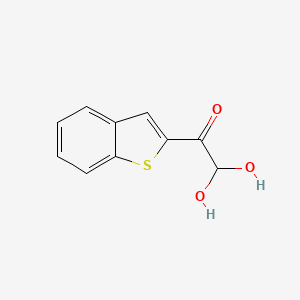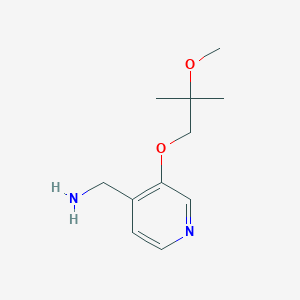
Ethyl 5-acetylthiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetyl-2-thiazolecarboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ethyl 5-acetyl-2-thiazolecarboxylate typically involves the reaction of thioacetamide with ethyl acetoacetate under acidic conditions. This reaction forms the thiazole ring, which is then acetylated to produce the final compound . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the formation of the thiazole ring.
Industrial Production Methods
In industrial settings, the production of ethyl 5-acetyl-2-thiazolecarboxylate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 5-acetyl-2-thiazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives
科学的研究の応用
作用機序
The mechanism of action of ethyl 5-acetyl-2-thiazolecarboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or modulation of biochemical pathways . The compound’s aromaticity and electron-donating properties play a crucial role in its biological activity.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Ethyl 5-acetyl-2-thiazolecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazole derivatives, it has a combination of acetyl and ethyl ester groups, making it a versatile intermediate for further chemical modifications.
特性
分子式 |
C8H9NO3S |
|---|---|
分子量 |
199.23 g/mol |
IUPAC名 |
ethyl 5-acetyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C8H9NO3S/c1-3-12-8(11)7-9-4-6(13-7)5(2)10/h4H,3H2,1-2H3 |
InChIキー |
XHYSSGXQIHHJAO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=C(S1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate](/img/structure/B13916158.png)

![2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol](/img/structure/B13916165.png)



![Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate](/img/structure/B13916199.png)
![(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13916202.png)


![(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine](/img/structure/B13916212.png)


![Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13916237.png)
